1,1'-(4-Hydroxynaphthalene-1,3-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is a chemical compound characterized by the presence of a hydroxyl group attached to a naphthalene ring, with two ethanone groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone typically involves the reaction of 4-hydroxynaphthalene with ethanone derivatives under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 4-hydroxynaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 1,1’-(4-hydroxynaphthalene-1,3-diyl)diethanol.
Substitution: Formation of 4-alkoxynaphthalene or 4-acetoxynaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(4-Methoxynaphthalene-1,3-diyl)diethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
1,1’-(4-Aminonaphthalene-1,3-diyl)diethanone: Contains an amino group, leading to different chemical reactivity and biological activity.
Uniqueness
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activities. The presence of the hydroxyl group allows for hydrogen bonding and participation in various chemical reactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
4711-62-0 |
---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1-(3-acetyl-4-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-8(15)12-7-13(9(2)16)14(17)11-6-4-3-5-10(11)12/h3-7,17H,1-2H3 |
InChI-Schlüssel |
LCSMZQPYTFSOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.